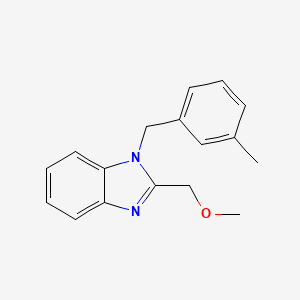
N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, also known as U-101958, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thioureas and is synthesized through a multi-step process. In
作用機序
The mechanism of action of N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of anxiety, depression, and seizures. N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has also been shown to increase the activity of the neurotransmitter serotonin, which is involved in the regulation of mood.
Biochemical and Physiological Effects
N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the activity of GABA-A receptors, which results in anxiolytic and anticonvulsant effects. Additionally, N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to increase the activity of serotonin, which is involved in the regulation of mood.
実験室実験の利点と制限
One of the advantages of N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is its high potency and selectivity for GABA-A receptors. This makes it an ideal compound for studying the role of GABA-A receptors in anxiety, depression, and seizures. However, one of the limitations of N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is its complex synthesis method, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for the study of N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea. One potential direction is the development of more efficient synthesis methods that can be scaled up for commercial production. Another direction is the exploration of the potential therapeutic applications of N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, particularly in the treatment of anxiety and depression. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea and its effects on the central nervous system.
Conclusion
N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is a compound with significant potential for therapeutic applications. Its high potency and selectivity for GABA-A receptors make it an ideal compound for studying the role of GABA-A receptors in anxiety, depression, and seizures. While the synthesis of N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is complex, further research into its potential therapeutic applications and mechanism of action is warranted.
合成法
The synthesis of N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea involves several steps, including the reaction of furfurylamine with 2,2,6,6-tetramethyl-4-piperidinone to form N-(furfuryl)-N'-2,2,6,6-tetramethyl-4-piperidinyl)urea, which is then converted to N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea through a series of reactions. The synthesis of N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, antinociceptive, and anxiolytic effects in animal models. Additionally, N-(2-furylmethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been demonstrated to have potential as a treatment for depression and anxiety disorders.
特性
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3OS/c1-14(2)8-11(9-15(3,4)18-14)17-13(20)16-10-12-6-5-7-19-12/h5-7,11,18H,8-10H2,1-4H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZIOLOGYIYUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Furan-2-ylmethyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5764198.png)


![N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide](/img/structure/B5764227.png)
![N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)


![N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B5764254.png)



![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5764288.png)
